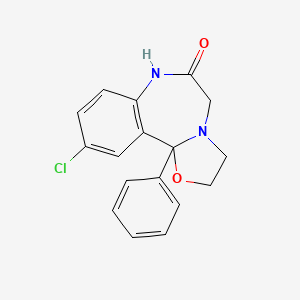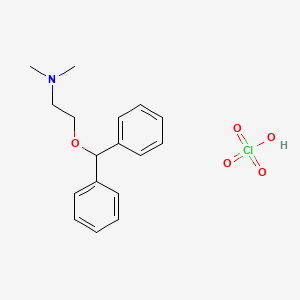
6-Chloro-2,3-dimethyl-4-phenylquinoline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
6-Chloro-2,3-dimethyl-4-phenylquinoline is a heterocyclic aromatic compound that belongs to the quinoline family. Quinoline derivatives are known for their diverse biological activities and are widely used in pharmaceuticals, agrochemicals, and materials science. This compound, in particular, has shown potential as an antiparasitic agent and has been studied for its various applications in scientific research .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 6-chloro-2,3-dimethyl-4-phenylquinoline can be achieved through several methods. One notable method involves the copper-promoted cyclization of benzylic azides and internal alkynes. This reaction features a broad substrate scope, high product yields, and excellent regioselectivity. The reaction mechanism involves the rearrangement of benzylic azide to N-arylimine (Schmidt reaction) followed by intermolecular [4 + 2] cycloaddition with internal alkynes .
Industrial Production Methods
Industrial production methods for quinoline derivatives often involve classical synthesis protocols such as the Pfitzinger, Skraup, Friedlander, Doebner von Miller, and Conrad-Limbach reactions. These methods, however, may require harsh reaction conditions and have limited substrate scope .
Analyse Chemischer Reaktionen
Types of Reactions
6-Chloro-2,3-dimethyl-4-phenylquinoline undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by reagents such as 2,3-dichloro-5,6-dicyano-1,4-benzoquinone (DDQ).
Reduction: Common reducing agents like lithium aluminum hydride (LiAlH4) can be used.
Substitution: Halogen substitution reactions can occur with nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: DDQ under oxidative conditions.
Reduction: LiAlH4 in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline N-oxides, while reduction can produce the corresponding amines .
Wissenschaftliche Forschungsanwendungen
6-Chloro-2,3-dimethyl-4-phenylquinoline has been extensively studied for its applications in various fields:
Chemistry: Used as a ligand in transition metal complexes for organic synthesis.
Biology: Investigated for its antiparasitic properties.
Medicine: Potential therapeutic agent for treating parasitic infections.
Industry: Utilized in the development of materials such as organic light-emitting diodes (OLEDs)
Wirkmechanismus
The mechanism of action of 6-chloro-2,3-dimethyl-4-phenylquinoline involves its interaction with specific molecular targets. As an antiparasitic agent, it may inhibit key enzymes or disrupt cellular processes essential for the survival of the parasite. The exact molecular pathways and targets are still under investigation .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3,4-Diphenylquinolin-2(1H)-one: A p38αMAP kinase inhibitor.
4-Chloro-6,8-dimethyl-2-phenylquinoline: Another quinoline derivative with similar structural features
Uniqueness
6-Chloro-2,3-dimethyl-4-phenylquinoline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its potential as an antiparasitic agent sets it apart from other quinoline derivatives .
Eigenschaften
CAS-Nummer |
22609-11-6 |
|---|---|
Molekularformel |
C17H14ClN |
Molekulargewicht |
267.8 g/mol |
IUPAC-Name |
6-chloro-2,3-dimethyl-4-phenylquinoline |
InChI |
InChI=1S/C17H14ClN/c1-11-12(2)19-16-9-8-14(18)10-15(16)17(11)13-6-4-3-5-7-13/h3-10H,1-2H3 |
InChI-Schlüssel |
LCDRXSVULKINQB-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=C(N=C2C=CC(=CC2=C1C3=CC=CC=C3)Cl)C |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![1-Phenylbicyclo[1.1.0]butane](/img/structure/B14705402.png)


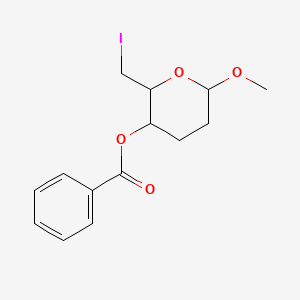
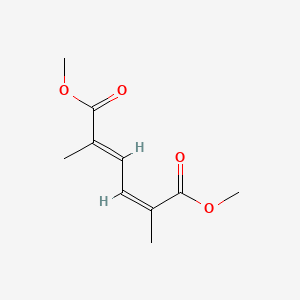
![[17-(5,6-dihydroxy-6-methylheptan-2-yl)-4,4,10,13,14-pentamethyl-2,3,5,6,7,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-3-yl] acetate](/img/structure/B14705429.png)
![1-Acetylspiro[2.5]octan-4-one](/img/structure/B14705446.png)
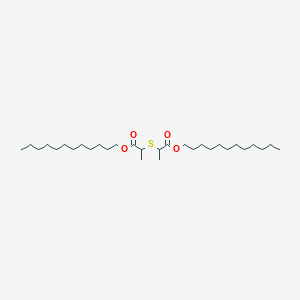
![[2-(Aminomethyl)-1H-pyrrol-3-yl]acetic acid](/img/structure/B14705454.png)

